molecular formula C14H17FN6O3 B2715478 ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate CAS No. 921150-81-4

ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate

Cat. No. B2715478
CAS RN: 921150-81-4
M. Wt: 336.327
InChI Key: IURRDPHGNGKTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound. The molecule contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 tertiary amide (aliphatic) .


Molecular Structure Analysis

The molecular structure of ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is quite complex. It includes a tetrazole ring, a ureido group, and an ethyl propanoate group . The molecule also contains a fluorophenyl group, which contributes to its unique properties .

Scientific Research Applications

Structural and Chemical Analysis

The chemical compound, ethyl 3-(3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate , has been a subject of various research studies focusing on its structural and chemical properties. For instance, a study detailed the synthesis of related compounds under mild conditions, leading to the formation of ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates, showcasing the compound's ability to undergo regioselective condensation with urea (Goryaeva, Burgart, & Saloutin, 2009). Furthermore, the synthesis of pyrimidine derivatives based on ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates demonstrates the compound's versatility in chemical reactions and potential applications in material science and medicinal chemistry.

Enzymatic Selectivity and Reduction

Research on the enzymatic reduction of related compounds, such as ethyl 3-aryl-3-oxopropanoates, by the fungus Rhizopus arrhizus, highlights the potential for biocatalytic applications, demonstrating enantioselective conversion to corresponding (S)-alcohols. This suggests that the compound and its derivatives could be used in the synthesis of optically pure pharmaceuticals and chemicals (Salvi & Chattopadhyay, 2006).

Pharmaceutical Applications and Drug Design

The compound's structure has been utilized in drug design, particularly in the synthesis of novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These molecules have shown potent inhibitory potential against the urease enzyme, indicating their usefulness in developing therapeutic agents against diseases requiring urease inhibition (Nazir et al., 2018). Additionally, the synthesis of trifluoromethyl-promoted functional pyrazolo derivatives from related chemical structures has opened new avenues in the development of fluorescent molecules and potential herbicidal agents, demonstrating the compound's versatility in various pharmaceutical and agricultural applications (Wu et al., 2006).

properties

IUPAC Name

ethyl 3-[[1-(3-fluorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN6O3/c1-2-24-13(22)6-7-16-14(23)17-9-12-18-19-20-21(12)11-5-3-4-10(15)8-11/h3-5,8H,2,6-7,9H2,1H3,(H2,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURRDPHGNGKTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.